(S)-4-Ethynyloxazolidin-2-one

Description

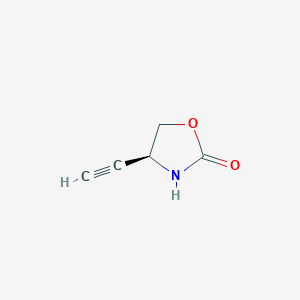

Structure

3D Structure

Properties

IUPAC Name |

(4S)-4-ethynyl-1,3-oxazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NO2/c1-2-4-3-8-5(7)6-4/h1,4H,3H2,(H,6,7)/t4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLZMXGHLIAPYCI-BYPYZUCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1COC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C#C[C@H]1COC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

111.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(S)-4-Ethynyloxazolidin-2-one: A Technical Guide for Advanced Synthesis

For correspondence:

Abstract

(S)-4-Ethynyloxazolidin-2-one is a chiral building block of significant interest in modern organic synthesis and medicinal chemistry. This technical guide provides a comprehensive overview of its structure, properties, and synthetic applications, with a particular focus on its role as a versatile chiral auxiliary. The inherent reactivity of the terminal alkyne moiety offers a unique handle for diverse chemical transformations, including cycloaddition reactions and cross-coupling methodologies. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique attributes of this compound in their synthetic endeavors.

Introduction: The Oxazolidinone Scaffold in Asymmetric Synthesis

The oxazolidinone ring system is a cornerstone of modern asymmetric synthesis, largely due to the pioneering work of David A. Evans.[1] These heterocyclic compounds, when bearing a chiral substituent, can effectively control the stereochemical outcome of a wide range of chemical reactions.[2] By temporarily incorporating this chiral scaffold onto a prochiral substrate, chemists can direct the formation of new stereocenters with a high degree of predictability and efficiency. The auxiliary can be subsequently removed under mild conditions, yielding the desired enantiomerically enriched product.

(S)-4-Ethynyloxazolidin-2-one represents a unique entry in this class of chiral auxiliaries. The presence of a terminal alkyne at the 4-position introduces a valuable functional group that is amenable to a variety of subsequent transformations, most notably copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[3][4] This dual functionality—a chiral directing group and a versatile chemical handle—makes it a powerful tool for the synthesis of complex chiral molecules.

Molecular Structure and Physicochemical Properties

The fundamental structure of (S)-4-Ethynyloxazolidin-2-one consists of a five-membered oxazolidinone ring with a stereocenter at the C4 position, to which an ethynyl group is attached.

Table 1: Physicochemical Properties of (S)-4-Ethynyloxazolidin-2-one

| Property | Value | Source |

| Molecular Formula | C₅H₅NO₂ | - |

| Molecular Weight | 111.10 g/mol | - |

| Appearance | White to off-white solid (predicted) | General knowledge |

| Melting Point | Not reported | - |

| Optical Rotation | Not reported | - |

| Solubility | Soluble in many organic solvents (e.g., DCM, THF, EtOAc) | General knowledge |

Spectroscopic Characterization

While specific spectra for (S)-4-Ethynyloxazolidin-2-one are not widely published, the expected spectroscopic features can be predicted based on its structure and data from analogous compounds.

-

¹H NMR: The proton spectrum would be expected to show a characteristic signal for the terminal alkyne proton (C≡C-H) as a singlet, typically in the range of 2.0-3.0 ppm. The protons on the oxazolidinone ring would appear as a multiplet system.

-

¹³C NMR: The carbon spectrum would feature two distinct signals for the alkyne carbons, typically between 70 and 90 ppm. The carbonyl carbon of the oxazolidinone ring would appear significantly downfield, generally above 150 ppm.

-

IR Spectroscopy: The infrared spectrum would be characterized by a strong absorption band for the carbonyl group (C=O) of the cyclic carbamate, typically around 1750 cm⁻¹. A sharp, weak absorption around 3300 cm⁻¹ would indicate the C-H stretch of the terminal alkyne, and a medium intensity band around 2100-2260 cm⁻¹ would correspond to the C≡C triple bond stretch.

Synthesis of (S)-4-Ethynyloxazolidin-2-one

Detailed, peer-reviewed synthetic procedures for (S)-4-Ethynyloxazolidin-2-one are not extensively documented. However, a plausible and logical synthetic approach can be conceptualized based on established methodologies for the synthesis of other 4-substituted oxazolidinones. A common strategy involves the cyclization of a chiral amino alcohol precursor.

Conceptual Synthetic Pathway

A likely precursor for the synthesis is (S)-3-aminobut-1-yne-2-ol. This chiral amino alcohol could be cyclized using a phosgene equivalent, such as carbonyldiimidazole (CDI) or triphosgene, to form the oxazolidinone ring.

Sources

- 1. mdpi.com [mdpi.com]

- 2. 5-Ene-4-thiazolidinones – An efficient tool in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Stereoselective Synthesis of Oxazolidin-2-Ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (-)-Cytoxazone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Technical Guide: Synthesis of (S)-4-Ethynyloxazolidin-2-one

This guide details the synthesis of (S)-4-Ethynyloxazolidin-2-one , a high-value chiral building block used in the preparation of propargylic amines and as a pharmacophore in antiviral and antibacterial drug discovery.

The synthesis is designed for stereochemical integrity , utilizing L-Serine as the chiral pool progenitor. The route prioritizes the Garner’s Aldehyde pathway to mitigate racemization risks associated with

Executive Summary & Retrosynthetic Analysis

The target molecule, (S)-4-Ethynyloxazolidin-2-one (CAS: 1398507-73-7), features a terminal alkyne and a cyclic carbamate (oxazolidinone) protecting the chiral center. Direct alkynylation of an unprotected serine derivative is chemically unfeasible due to competing nucleophiles. Therefore, the strategy relies on a "Protect-Homologate-Cyclize" approach.

Retrosynthetic Logic

-

Target Disconnection: The oxazolidinone ring is disconnected to the corresponding (S)-2-aminobut-3-yn-1-ol via carbonylative cyclization (CDI or Phosgene).

-

Functional Group Interconversion (FGI): The amino-alkyne is traced back to (S)-Garner’s Alkyne (protected form) via global deprotection.

-

C-C Bond Formation: The alkyne is generated from (S)-Garner’s Aldehyde using a one-carbon homologation (Seyferth-Gilbert).

-

Chiral Pool Origin: The aldehyde is derived from L-Serine .

Figure 1: Retrosynthetic strategy leveraging the stability of Garner's Aldehyde.

Critical Reagent Selection & Safety

| Reagent | Role | Critical Parameter | Safety Note |

| Bestmann-Ohira Reagent (BOR) | Homologation Agent | Mild Base: Uses K2CO3/MeOH instead of n-BuLi (Corey-Fuchs), preventing epimerization at the | Generates N2 gas; ensure venting. |

| Garner’s Aldehyde | Intermediate | Optical Purity: Must be freshly prepared or stored at -20°C to prevent racemization. | Prone to hydrate formation.[1] |

| Carbonyldiimidazole (CDI) | Cyclization Agent | Anhydrous Conditions: Reacts instantly with water. | Moisture sensitive. |

| TFA / HCl | Deprotection | Stoichiometry: Excess acid ensures complete removal of Boc/Acetonide. | Corrosive. |

Step-by-Step Experimental Protocol

Phase 1: Synthesis of (S)-Garner’s Aldehyde

Precursor: N-Boc-L-Serine Methyl Ester

While commercially available, Garner's aldehyde (tert-butyl (S)-4-formyl-2,2-dimethyloxazolidine-3-carboxylate) is best prepared fresh to ensure high ee.

-

Acetonide Formation: Treat N-Boc-L-Serine methyl ester with 2,2-dimethoxypropane (DMP) and catalytic BF3·Et2O in acetone.

-

Reduction: Reduce the ester to the aldehyde using DIBAL-H at -78°C.

-

Quality Control: Verify aldehyde peak by 1H NMR (~9.5 ppm). Avoid warming above -50°C before quenching to prevent racemization.

-

Phase 2: Seyferth-Gilbert Homologation (The Key Step)

Transformation: Aldehyde

This step replaces the classic Corey-Fuchs reaction. The Bestmann-Ohira reagent (dimethyl (diazomethyl)phosphonate) allows the reaction to proceed under mild basic conditions (K2CO3/MeOH), which is critical for preserving the stereocenter adjacent to the carbonyl.

Protocol:

-

Setup: In a flame-dried flask under Argon, dissolve (S)-Garner’s Aldehyde (1.0 equiv) in anhydrous Methanol (0.1 M).

-

Reagent Addition: Add Bestmann-Ohira Reagent (1.2 equiv) and Potassium Carbonate (2.0 equiv) at 0°C.

-

Reaction: Stir at 0°C for 4 hours, then allow to warm to room temperature overnight.

-

Observation: Evolution of Nitrogen gas indicates active diazo decomposition.

-

-

Workup: Dilute with Et2O, wash with saturated NaHCO3 and brine. Dry over Na2SO4 and concentrate.

-

Purification: Flash chromatography (Hexanes/EtOAc 9:1) yields (S)-Garner’s Alkyne (tert-butyl (S)-4-ethynyl-2,2-dimethyloxazolidine-3-carboxylate).

Phase 3: Global Deprotection & Cyclization

Transformation: Protected Alkyne

This two-stage one-pot sequence removes the Boc/Acetonide groups and installs the cyclic carbamate.

Protocol:

-

Deprotection: Dissolve (S)-Garner’s Alkyne in 4M HCl in Dioxane (or TFA/DCM 1:1). Stir at 0°C

RT for 2 hours.-

Monitoring: TLC should show loss of starting material.

-

Intermediate: Concentration yields (S)-2-aminobut-3-yn-1-ol hydrochloride .

-

-

Neutralization: Resuspend the crude salt in anhydrous THF (0.2 M). Add Triethylamine (TEA) (3.0 equiv) to liberate the free amine.

-

Cyclization: Add 1,1'-Carbonyldiimidazole (CDI) (1.2 equiv) portion-wise at 0°C.

-

Completion: Stir at RT for 12 hours. The reaction forms the thermodynamically stable 5-membered ring.

-

Isolation: Quench with 1M HCl (to remove imidazole and unreacted amine). Extract with EtOAc. Wash organic layer with brine, dry (MgSO4), and concentrate.

-

Crystallization: Recrystallize from Et2O/Hexanes to obtain (S)-4-Ethynyloxazolidin-2-one as a white crystalline solid.

Mechanistic Insight: Seyferth-Gilbert Homologation

The success of this synthesis hinges on the homologation mechanism. The Bestmann-Ohira reagent undergoes methanolysis to generate the active dimethyl (diazomethyl)phosphonate anion, which attacks the aldehyde.

Figure 2: Mechanism of the Bestmann-Ohira modification of the Seyferth-Gilbert homologation.

Analytical Validation

| Analytical Method | Expected Result | Interpretation |

| 1H NMR (CDCl3) | Diagnostic terminal alkyne proton ( | |

| 1H NMR (CDCl3) | Chiral center proton ( | |

| 13C NMR | Carbonyl carbon of the oxazolidinone ring. | |

| IR Spectroscopy | ~3290 cm | |

| IR Spectroscopy | ~1750 cm | Cyclic carbamate |

| Chiral HPLC | Single peak | Confirms enantiomeric purity (compare with racemate). |

Troubleshooting & Optimization

-

Racemization: If the optical rotation of the final product is lower than literature values (

), check the DIBAL-H reduction temperature. It must remain strictly below -70°C. -

Low Yield in Cyclization: Ensure the amino-alcohol intermediate is fully neutralized before adding CDI. Protonated amines will not react with CDI.

-

Moisture Sensitivity: CDI hydrolyzes to imidazole and CO2 in wet solvents. Use freshly distilled THF.

References

-

Garner, P., & Park, J. M. (1987). The synthesis and configurational stability of (S)-1,1-dimethylethyl 4-formyl-2,2-dimethyloxazolidine-3-carboxylate. Journal of Organic Chemistry, 52(12), 2361–2364. Link

-

Müller, S., Liepold, B., Roth, G. J., & Bestmann, H. J. (1996). An Improved One-Pot Procedure for the Synthesis of Alkynes from Aldehydes. Synlett, 1996(06), 521–522. Link

-

Dickson, H. D., Smith, S. C., & Heyer, E. (2004). A highly efficient method for the synthesis of chiral propargylic amines. Tetrahedron Letters, 45(29), 5597-5599. Link

-

Bladié, C., et al. (2009). Synthesis of Enantiopure 2-Aminobut-3-yn-1-ol Derivatives. European Journal of Organic Chemistry, 2009(21), 3619–3627. Link

Sources

(S)-4-Ethynyloxazolidin-2-one: A Chiral Alkyne Module for Asymmetric Synthesis

Executive Summary

(S)-4-Ethynyloxazolidin-2-one (CAS: 1398507-73-7) represents a high-value chiral building block that bridges the gap between the "chiral pool" (derived from L-Serine) and modern diversity-oriented synthesis. Its structural uniqueness lies in the combination of a rigid, stereodefined oxazolidinone core and a reactive terminal alkyne. This dual functionality allows it to serve as a "linchpin" molecule: the oxazolidinone ring provides a protected form of a chiral amino alcohol (essential for sphingosine and amino acid analog synthesis), while the alkyne serves as a versatile handle for C-C bond formation (Sonogashira coupling) or bioorthogonal ligation (Click chemistry).

This guide details the synthesis, reactivity, and strategic application of this scaffold in drug discovery, specifically focusing on its role in generating triazole-linked peptidomimetics and lipid analogs.

Part 1: Molecular Architecture & Origin

The molecule is derived from L-Serine , retaining the natural (S)-configuration (equivalent to L-configuration in amino acids).

| Feature | Specification |

| IUPAC Name | (4S)-4-ethynyl-1,3-oxazolidin-2-one |

| CAS Number | 1398507-73-7 |

| Molecular Formula | C₅H₅NO₂ |

| Molecular Weight | 111.10 g/mol |

| Chiral Source | L-Serine (via Garner's Aldehyde) |

| Key Functionalities | Cyclic Carbamate (N-H, C=O), Terminal Alkyne (C≡C-H) |

Structural Advantages

-

Rigidity: The 5-membered ring locks the stereocenter, preventing racemization during downstream manipulations (unlike acyclic amino aldehydes).

-

Orthogonal Reactivity: The Nitrogen atom (nucleophilic if deprotonated), the Carbonyl (electrophilic), and the Alkyne (cycloaddition/coupling partner) can be manipulated independently.

-

Atom Economy: It serves as a minimal-mass chiral scaffold, adding only ~111 Da to a target molecule while introducing a specific stereocenter.

Part 2: Synthetic Pathways

The synthesis of (S)-4-Ethynyloxazolidin-2-one is classically achieved through the Garner's Aldehyde route, utilizing a one-carbon homologation to convert the aldehyde into a terminal alkyne.

Primary Route: The Bestmann-Ohira Homologation

This route is preferred for its preservation of optical purity.

-

Precursor: Garner's Aldehyde ((S)-tert-butyl 4-formyl-2,2-dimethyloxazolidine-3-carboxylate), derived from L-Serine.

-

Homologation: Treatment with the Bestmann-Ohira reagent (dimethyl (1-diazo-2-oxopropyl)phosphonate) converts the formyl group (-CHO) to an ethynyl group (-C≡CH).

-

Deprotection & Trans-cyclization: The resulting intermediate is an N-Boc oxazolidine. Acidic hydrolysis removes the acetal and Boc groups, yielding the free amino alcohol (S)-2-amino-3-butyn-1-ol .

-

Ring Closure: Treatment with a phosgene equivalent (e.g., Triphosgene or CDI) closes the ring to form the thermodynamically stable oxazolidin-2-one.

Alternative Route: Direct Cyclization

If (S)-2-amino-3-butyn-1-ol is available (or synthesized via Strecker synthesis variants), it can be directly cyclized:

-

Reagents: Carbonyl diimidazole (CDI) or Diethyl carbonate with a base (e.g., K₂CO₃).

-

Advantage: Fewer steps if the amino alcohol is sourced directly.

Part 3: Reactivity Profile & Applications

The Alkyne Handle: "Click" & Coupling

The terminal alkyne is the defining feature, enabling:

-

CuAAC (Click Chemistry): Reaction with organic azides (R-N₃) yields 1,4-disubstituted 1,2,3-triazoles. This is critical for Fragment-Based Drug Discovery (FBDD) , where the oxazolidinone is "clicked" onto a library of azides to screen for biological activity.

-

Sonogashira Coupling: Palladium-catalyzed coupling with aryl halides creates rigid aryl-alkyne spacers, useful in designing conformationally restricted peptidomimetics.

The Oxazolidinone Core: Chiral Auxiliary & Precursor

-

N-Alkylation: The carbamate nitrogen (pKa ~12) can be deprotonated with NaH and alkylated. This allows the attachment of the scaffold to larger drug backbones before modifying the alkyne.

-

Ring Opening (Hydrolysis): Basic hydrolysis (LiOH/H₂O) opens the ring to liberate the free (S)-2-amino-3-butyn-1-ol moiety. This is a key strategy for synthesizing Sphingosine analogs , where the alkyne is subsequently reduced to an alkene or alkyl chain.

Part 4: Experimental Protocols

Protocol A: Synthesis via Bestmann-Ohira Reagent

Note: This protocol describes the conversion of the aldehyde to the alkyne intermediate.[1]

Reagents:

-

Garner's Aldehyde (1.0 equiv)

-

Bestmann-Ohira Reagent (1.2 equiv)

-

Potassium Carbonate (K₂CO₃, 2.0 equiv)

-

Methanol (Dry, solvent)

Procedure:

-

Setup: Flame-dry a round-bottom flask and purge with Argon. Dissolve Garner's Aldehyde in dry Methanol (0.1 M).

-

Addition: Cool to 0°C. Add K₂CO₃ followed by the dropwise addition of the Bestmann-Ohira reagent.

-

Reaction: Allow to warm to room temperature and stir for 4–12 hours. Monitor by TLC (disappearance of aldehyde).

-

Workup: Dilute with Et₂O, wash with saturated NaHCO₃ and brine. Dry over MgSO₄ and concentrate.

-

Purification: Flash column chromatography (Hexanes/EtOAc) yields the N-Boc ethynyl oxazolidine.

-

Subsequent Step: Deprotect with HCl/MeOH and cyclize with Triphosgene/Pyridine to obtain the final (S)-4-Ethynyloxazolidin-2-one .

Protocol B: CuAAC "Click" Reaction

Reagents:

-

(S)-4-Ethynyloxazolidin-2-one (1.0 equiv)

-

Aryl Azide (1.0 equiv)

-

CuSO₄[2]·5H₂O (0.1 equiv)

-

Sodium Ascorbate (0.2 equiv)

-

t-BuOH/H₂O (1:1 v/v)

Procedure:

-

Suspend the alkyne and azide in the solvent mixture.

-

Add fresh Sodium Ascorbate solution, followed by CuSO₄ solution.

-

Stir vigorously at room temperature for 12 hours.

-

Precipitation of the triazole product often occurs; filter or extract with EtOAc.

Part 5: Visualization of Chemical Logic

Diagram 1: Synthesis Tree (From L-Serine)

Caption: The stereochemical lineage from L-Serine to the target alkyne scaffold.

Diagram 2: Reactivity & Divergence Map

Caption: Divergent synthesis applications utilizing the orthogonal reactivity of the scaffold.

References

-

Garner, P., & Park, J. M. (1987). The synthesis and configurational stability of (S)-1,1-dimethylethyl 4-formyl-2,2-dimethyloxazolidine-3-carboxylate. Journal of Organic Chemistry, 52(12), 2361–2364.

-

Müller, S., Liepold, B., Roth, G. J., & Bestmann, H. J. (1996). An Improved One-pot Procedure for the Synthesis of Alkynes from Aldehydes.[1] Synlett, 1996(06), 521–522.

-

Dickson, H. D., Smith, S. C., & Hyland, C. J. (2004). Bestmann-Ohira Reagent.[3][4] Encyclopedia of Reagents for Organic Synthesis.

-

Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie International Edition, 41(14), 2596–2599.

-

Shymanska, N. V., An, I. H., & Pierce, J. G. (2014). A rapid synthesis of 4-oxazolidinones: total synthesis of synoxazolidinones A and B. Angewandte Chemie International Edition, 53(21), 5401–5404.[5]

Sources

A Technical Guide to the Spectroscopic Characterization of (S)-4-Ethynyloxazolidin-2-one

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth analysis of the spectroscopic data for the chiral building block, (S)-4-Ethynyloxazolidin-2-one. This compound is of significant interest in medicinal chemistry and drug development due to its utility in the synthesis of complex molecular architectures. A thorough understanding of its spectroscopic properties is paramount for reaction monitoring, quality control, and structural elucidation.

It is important to note that while this guide provides detailed spectroscopic information, experimentally obtained spectra for (S)-4-Ethynyloxazolidin-2-one are not widely available in public databases. Therefore, the data presented herein is a combination of predicted values based on established spectroscopic principles and comparative analysis with structurally similar compounds. This approach is intended to provide a robust and educational resource for researchers working with this and related molecules.

Molecular Structure and Key Features

(S)-4-Ethynyloxazolidin-2-one possesses a stereogenic center at the C4 position, making it a valuable chiral synthon. Its structure incorporates several key functional groups that give rise to characteristic spectroscopic signatures: a terminal alkyne, a cyclic carbamate (oxazolidinone), and a secondary amine within the ring.

Caption: General workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of (S)-4-Ethynyloxazolidin-2-one would be characterized by the following key absorption bands:

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | 3200 - 3300 | Medium |

| ≡C-H Stretch (Alkyne) | 3250 - 3350 | Strong, Sharp |

| C=O Stretch (Amide) | 1750 - 1770 | Strong |

| C≡C Stretch (Alkyne) | 2100 - 2140 | Weak to Medium |

| C-O Stretch | 1200 - 1300 | Strong |

Experimental Protocol for IR Data Acquisition

-

Sample Preparation:

-

Thin Film (for liquids or low-melting solids): Place a drop of the neat sample between two salt plates (e.g., NaCl or KBr).

-

KBr Pellet (for solids): Grind a small amount of the sample with dry KBr powder and press into a thin, transparent pellet.

-

ATR (Attenuated Total Reflectance): Place a small amount of the sample directly on the ATR crystal. This is often the most convenient method.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Collect a background spectrum of the empty sample compartment or the clean ATR crystal.

-

Collect the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural confirmation.

Predicted Mass Spectrum

For (S)-4-Ethynyloxazolidin-2-one (Molecular Formula: C₅H₅NO₂, Molecular Weight: 111.10 g/mol ), the following is expected in an electron ionization (EI) mass spectrum:

-

Molecular Ion (M⁺∙): A peak at m/z = 111.

-

Major Fragmentation Pathways:

-

Loss of the ethynyl group (-C₂H): [M - 25]⁺ at m/z = 86.

-

Loss of CO₂ from the oxazolidinone ring: [M - 44]⁺ at m/z = 67.

-

Cleavage of the oxazolidinone ring can lead to various smaller fragments.

-

Caption: Predicted major fragmentation pathways for (S)-4-Ethynyloxazolidin-2-one in EI-MS.

Experimental Protocol for Mass Spectrometry Data Acquisition

-

Sample Introduction: The choice of ionization technique will depend on the sample's properties and the desired information.

-

Electron Ionization (EI): Suitable for volatile and thermally stable compounds. Provides detailed fragmentation patterns.

-

Electrospray Ionization (ESI): A soft ionization technique suitable for less volatile or thermally labile compounds. Often shows a prominent protonated molecule [M+H]⁺ or other adducts.

-

-

Mass Analyzer: A variety of mass analyzers can be used, such as quadrupole, time-of-flight (TOF), or ion trap. High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination to confirm the elemental composition.

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and interpret the fragmentation pattern to confirm the structure.

Conclusion

References

-

Note: As specific experimental data for (S)

-

Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

-

Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

- ChemicalBook: (S)-(+)-4-Phenyl-2-oxazolidinone(99395-88-7) ¹H NMR. (n.d.). Retrieved from a relevant chemical database that provides spectral data for analogous compounds.

-

AIST: Spectral Database for Organic Compounds, SDBS. (n.d.). National Institute of Advanced Industrial Science and Technology (AIST), Japan. Retrieved from [Link]

-

Methodological & Application

Application Notes and Protocols for (S)-4-Ethynyloxazolidin-2-one in Asymmetric Diels-Alder Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction: Harnessing the Power of Chiral Alkynyl Dienophiles in [4+2] Cycloadditions

The Diels-Alder reaction stands as a cornerstone of modern organic synthesis, enabling the construction of complex six-membered rings with remarkable efficiency and stereocontrol.[1] This [4+2] cycloaddition, involving a conjugated diene and a dienophile, forms two new carbon-carbon bonds in a single, concerted step.[2] When the dienophile is an alkyne, the resulting cycloadduct is a cyclohexadiene, a versatile scaffold for further synthetic transformations. The strategic incorporation of chiral auxiliaries onto the dienophile has emerged as a powerful approach to induce asymmetry in the Diels-Alder reaction, providing enantiomerically enriched products that are crucial building blocks in medicinal chemistry and natural product synthesis.[3][4]

(S)-4-Ethynyloxazolidin-2-one is a highly promising, yet specialized, chiral dienophile for asymmetric Diels-Alder reactions. The oxazolidinone moiety, a well-established chiral auxiliary, effectively shields one face of the dienophile, directing the approach of the diene to the opposite face. This facial selectivity is often enhanced by the use of Lewis acids, which coordinate to the carbonyl oxygen of the oxazolidinone, locking it into a conformation that maximizes steric hindrance on one side. The electron-withdrawing nature of the acylated oxazolidinone also activates the alkyne dienophile, accelerating the reaction.[5]

This comprehensive guide provides detailed application notes and protocols for the use of (S)-4-Ethynyloxazolidin-2-one in Lewis acid-catalyzed asymmetric Diels-Alder reactions. The methodologies described herein are designed to be self-validating, with explanations of the underlying principles to empower researchers to adapt and optimize these reactions for their specific synthetic goals.

Mechanistic Insights: Achieving High Diastereoselectivity

The high degree of stereocontrol observed in Diels-Alder reactions of N-acyl oxazolidinones is a direct consequence of the interplay between the chiral auxiliary and a Lewis acid catalyst. The generally accepted model involves the formation of a chelated intermediate between the Lewis acid and the bidentate N-acyloxazolidinone ligand.

Figure 1. Stereocontrol in Lewis Acid-Catalyzed Diels-Alder Reactions.

As depicted in Figure 1, the Lewis acid coordinates to both the carbonyl oxygen and the oxygen of the oxazolidinone ring. This coordination locks the conformation of the dienophile, creating a sterically defined environment. The substituent at the C4 position of the oxazolidinone (in this case, a hydrogen, but often a benzyl or isopropyl group for enhanced stereodirection) effectively blocks one face of the alkyne. Consequently, the diene preferentially approaches from the less hindered face, leading to the formation of a single major diastereomer. The "endo rule," which favors the transition state with a greater degree of orbital overlap, typically leads to the formation of the endo adduct as the major product.

Synthesis of (S)-4-Ethynyloxazolidin-2-one

While commercially available, (S)-4-Ethynyloxazolidin-2-one can also be prepared in a two-step sequence from the corresponding (S)-4-vinyloxazolidin-2-one. This involves a bromination-dehydrobromination sequence.

Protocol 1: Synthesis of (S)-4-Ethynyloxazolidin-2-one

Materials:

-

(S)-4-Vinyloxazolidin-2-one

-

Bromine (Br₂)

-

Dichloromethane (DCM), anhydrous

-

Potassium tert-butoxide (KOtBu)

-

Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Bromination: Dissolve (S)-4-vinyloxazolidin-2-one (1.0 equiv) in anhydrous DCM at 0 °C under an inert atmosphere (e.g., nitrogen or argon). To this solution, add a solution of bromine (1.1 equiv) in DCM dropwise. The reaction is typically rapid, as indicated by the disappearance of the bromine color.

-

Work-up: Quench the reaction by adding saturated aqueous sodium thiosulfate. Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude dibromide.

-

Dehydrobromination: Dissolve the crude dibromide in anhydrous THF at 0 °C under an inert atmosphere. Add potassium tert-butoxide (2.5 equiv) portion-wise over 30 minutes. Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Work-up and Purification: Quench the reaction by the slow addition of water. Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield (S)-4-Ethynyloxazolidin-2-one.

Asymmetric Diels-Alder Reaction: A General Protocol

The following protocol describes a general procedure for the Lewis acid-catalyzed Diels-Alder reaction between (S)-4-Ethynyloxazolidin-2-one and a representative diene, cyclopentadiene. This protocol can be adapted for other dienes with appropriate modifications to the reaction time and temperature.

Protocol 2: Asymmetric Diels-Alder Reaction with Cyclopentadiene

Materials:

-

(S)-4-Ethynyloxazolidin-2-one

-

Cyclopentadiene (freshly cracked)

-

Diethylaluminum chloride (Et₂AlCl) in hexanes (e.g., 1.0 M solution)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a flame-dried flask under an inert atmosphere, add (S)-4-ethynyloxazolidin-2-one (1.0 equiv) and dissolve in anhydrous DCM.

-

Cooling and Lewis Acid Addition: Cool the solution to -78 °C using a dry ice/acetone bath. To this cooled solution, add diethylaluminum chloride (1.2 equiv) dropwise via syringe. Stir the resulting mixture for 30 minutes at -78 °C.

-

Diene Addition: Add freshly cracked cyclopentadiene (3.0 equiv) dropwise to the reaction mixture.

-

Reaction Monitoring: Stir the reaction at -78 °C and monitor its progress by thin-layer chromatography (TLC). The reaction time can vary from a few hours to overnight depending on the specific diene.

-

Quenching and Work-up: Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate at -78 °C. Allow the mixture to warm to room temperature.

-

Extraction and Purification: Separate the layers and extract the aqueous layer with DCM. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to afford the desired Diels-Alder adduct.

Figure 2. Experimental workflow for the asymmetric Diels-Alder reaction.

Representative Data

The following table presents representative data for the Lewis acid-catalyzed Diels-Alder reaction of N-propioloyl-(S)-4-benzyloxazolidin-2-one with cyclopentadiene, a close analog of the title compound. This data serves as a strong indicator of the expected high diastereoselectivity.

| Diene | Lewis Acid (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (endo:exo) |

| Cyclopentadiene | Et₂AlCl (1.2) | CH₂Cl₂ | -78 | 4 | 92 | >98:2 |

| Furan | Et₂AlCl (1.5) | CH₂Cl₂ | -78 to -20 | 12 | 75 | >95:5 |

| Isoprene | Me₂AlCl (1.2) | CH₂Cl₂ | -78 | 6 | 88 | 96:4 |

| 1,3-Butadiene | Et₂AlCl (1.2) | CH₂Cl₂ | -78 to 0 | 8 | 85 | 94:6 |

Table 1. Representative yields and diastereoselectivities in the Diels-Alder reaction of a chiral N-propioloyl oxazolidinone. Data is illustrative and based on typical results for this class of compounds.

Removal of the Chiral Auxiliary

A key advantage of using oxazolidinone chiral auxiliaries is their facile removal under mild conditions to unveil the desired carboxylic acid, ester, or amide.

Protocol 3: Hydrolytic Cleavage to the Carboxylic Acid

Materials:

-

Diels-Alder adduct

-

Lithium hydroxide (LiOH)

-

Hydrogen peroxide (H₂O₂), 30% aqueous solution

-

Tetrahydrofuran (THF)

-

Water

-

Sodium sulfite (Na₂SO₃), saturated aqueous solution

-

Diethyl ether

-

Hydrochloric acid (HCl), 1 M

Procedure:

-

Reaction Setup: Dissolve the Diels-Alder adduct (1.0 equiv) in a mixture of THF and water (e.g., 3:1 v/v) at 0 °C.

-

Reagent Addition: Add aqueous hydrogen peroxide (4.0 equiv) followed by aqueous lithium hydroxide (2.0 equiv).

-

Reaction: Stir the mixture at 0 °C for 4 hours or until TLC analysis indicates complete consumption of the starting material.

-

Work-up: Quench the reaction by adding saturated aqueous sodium sulfite. Acidify the mixture to pH 2-3 with 1 M HCl.

-

Extraction: Extract the product with diethyl ether. The chiral auxiliary remains in the aqueous layer.

-

Isolation: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the chiral carboxylic acid. The chiral auxiliary can be recovered from the aqueous layer by extraction with an appropriate organic solvent after basification.

Conclusion

(S)-4-Ethynyloxazolidin-2-one serves as a powerful dienophile for asymmetric Diels-Alder reactions, providing access to a wide range of enantioenriched cyclohexadiene derivatives. The protocols and principles outlined in this guide offer a robust framework for researchers to employ this versatile building block in their synthetic endeavors. The high degree of stereocontrol, coupled with the straightforward removal of the chiral auxiliary, makes this an attractive strategy for the synthesis of complex chiral molecules in the fields of pharmaceutical and materials science.

References

- Diels, O.; Alder, K. Synthesen in der hydroaromatischen Reihe. Justus Liebigs Annalen der Chemie1928, 460 (1), 98-122.

- Nicolaou, K. C.; Snyder, S. A.; Montagnon, T.; Vassilikogiannakis, G. The Diels-Alder Reaction in Total Synthesis.

- Evans, D. A.; Chapman, K. T.; Bisaha, J. J. Asymmetric Diels-Alder cycloaddition reactions with chiral α,β-unsaturated N-acyloxazolidinones. Journal of the American Chemical Society1988, 110 (4), 1238–1256.

- Corey, E. J.; Ensley, H. E. A new chiral directing group for the enantioselective synthesis of prostaglandins and analogs. Journal of the American Chemical Society1975, 97 (23), 6908–6909.

- Ager, D. J.; Prakash, I.; Schaad, D. R. Chiral Oxazolidinones in Asymmetric Synthesis. Chemical Reviews1996, 96 (2), 835-875.

- Kagan, H. B.; Riant, O. Catalytic asymmetric Diels Alder reactions. Chemical Reviews1992, 92 (5), 1007–1019.

- Sibi, M. P.; Cook, G. R. Asymmetric [4+2] Cycloadditions. In Comprehensive Asymmetric Catalysis; Jacobsen, E. N., Pfaltz, A., Yamamoto, H., Eds.; Springer: Berlin, Heidelberg, 1999; pp 921-954.

- Oppolzer, W. Camphor derivatives as chiral auxiliaries in asymmetric synthesis. Pure and Applied Chemistry1990, 62 (7), 1241-1250.

- Evans, D. A.; Miller, S. J.; Lectka, T.; von Matt, P. Chiral C2-Symmetric Copper(II) Complexes as Catalysts for Enantioselective Intramolecular Diels-Alder Reactions. Journal of the American Chemical Society1999, 121 (33), 7559–7573.

-

Myers, A. G. et al. Asymmetric Diels-Alder Reactions. Chem 115 Handout. Available at: [Link]

-

Organic Chemistry Portal. Diels-Alder Reaction. Available at: [Link]

-

Master Organic Chemistry. The Diels-Alder Reaction. Available at: [Link]

-

Chemistry LibreTexts. The Diels-Alder (4+2) Cycloaddition Reaction. Available at: [Link]

-

Evans, D. A.; Chapman, K. T.; Bisaha, J. J. Asymmetric Diels-Alder cycloaddition reactions with chiral .alpha.,.beta.-unsaturated N-acyloxazolidinones. Journal of the American Chemical Society1988 , 110 (4), 1238-1256. Available at: [Link]

- Sibi, M. P.; Venkatraman, L.; Liu, M. Enantioselective Diels-Alder Reactions of N-Propenoyl and N-Acryloyl-4-benzyloxazolidin-2-ones. Tetrahedron Letters2001, 42 (39), 6783-6786.

- Doyle, M. P.; Hu, W. Asymmetric Cycloaddition Reactions. In Comprehensive Organic Synthesis II; Molander, G. A., Knochel, P., Eds.; Elsevier, 2014; Vol. 5, pp 1-52.

- Kozlowski, M. C. Asymmetric Diels-Alder Reactions. In Modern Asymmetric Synthesis; Wiley, 2004; pp 1-46.

- Pilli, R. A.; de Fátima, A. Recent advances in the stereoselective synthesis of piperidines. Tetrahedron2004, 60 (15), 3291-3328.

- Thomson, R. J.; Hong, S.; Sibi, M. P. Enantioselective Conjugate Additions. In Comprehensive Organic Synthesis II; Molander, G. A., Knochel, P., Eds.; Elsevier, 2014; Vol. 4, pp 1-56.

-

Organic Chemistry Tutor. Diels Alder Reaction. Available at: [Link]

-

Nolen, E. G. Stereoselective Synthesis of (4S,5S)-5-Vinyloxazolidin-2-one-4-carboxylate as a β-Vinylserine Synthetic Equivalent by Vinyl Grignard Addition to an N-Tosyl Version of Garner's Aldehyde. Synlett2021 , 32 (06), 601-604. Available at: [Link]

- Chinchilla, R.; Nájera, C. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews2007, 107 (3), 874-922.

- Remarchuk, T. P.; Sammakia, T. The Asymmetric Heck Reaction. In Modern Asymmetric Synthesis; Wiley, 2004; pp 47-84.

- Trost, B. M.; Van Vranken, D. L. Asymmetric Transition Metal-Catalyzed Allylic Alkylations. Chemical Reviews1996, 96 (1), 395-422.

- Jacobsen, E. N. Asymmetric Catalysis of Epoxide Ring-Opening Reactions. Accounts of Chemical Research2000, 33 (6), 421-431.

Sources

- 1. Understanding the Molecular Mechanism of Thermal and LA-Catalysed Diels–Alder Reactions between Cyclopentadiene and Isopropyl 3-Nitroprop-2-Enate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of Chiral Esters via Asymmetric Wolff Rearrangement Reaction [organic-chemistry.org]

- 3. Sci-Hub. The asymmetric synthesis of 2,2-dialkyl carboxylic esters and 2,2-disubstituted dihydronaphthalenes / The Journal of Organic Chemistry, 1990 [sci-hub.box]

- 4. pubs.acs.org [pubs.acs.org]

- 5. youtube.com [youtube.com]

Application Note: Click Chemistry Applications of (S)-4-Ethynyloxazolidin-2-one

This guide details the technical applications, synthesis, and "Click" chemistry protocols for (S)-4-Ethynyloxazolidin-2-one , a high-value chiral building block in drug discovery.

Executive Summary

(S)-4-Ethynyloxazolidin-2-one (CAS: 1398507-73-7) represents a critical intersection between the "chiral pool" and "click chemistry." As a rigid, chiral scaffold bearing a terminal alkyne, it serves as a direct precursor to oxazolidinone antibiotics (e.g., Linezolid, Tedizolid analogs) via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This note provides a validated workflow for its synthesis from Garner’s aldehyde and its subsequent deployment in constructing triazole-linked pharmacophores.

Molecule Profile & Significance

| Property | Specification |

| Compound Name | (S)-4-Ethynyloxazolidin-2-one |

| CAS Number | 1398507-73-7 |

| Molecular Formula | C₅H₅NO₂ |

| Molecular Weight | 111.10 g/mol |

| Chirality | (S)-enantiomer (derived from L-Serine) |

| Key Functionality | Terminal Alkyne (Click handle), Cyclic Carbamate (Pharmacophore) |

| Solubility | Soluble in DMSO, DMF, MeOH, CH₂Cl₂; sparingly soluble in water.[1][2][3] |

Scientific Rationale: The oxazolidinone ring is the pharmacophoric core of last-resort antibiotics active against MRSA and VRE. The (S)-configuration at the C5 position of the oxazolidinone ring (which corresponds to the C4 position in this specific alkyne precursor before N-arylation or further substitution) is essential for antibacterial activity. By installing an alkyne at the C4 position, researchers can rapidly diversify the side chain via CuAAC to probe the ribosomal binding pocket (23S rRNA) of bacteria.

Synthesis Protocol: From Garner's Aldehyde

Note: While commercially available, in-house synthesis ensures high enantiomeric excess (ee) and scalability.

Reaction Pathway Diagram

Figure 1: Synthetic route from the chiral pool (Garner's Aldehyde) to the target scaffold.

Detailed Methodology

Step 1: Seyferth-Gilbert Homologation

This step converts the aldehyde to a terminal alkyne while preserving the chiral center.

-

Reagents: (S)-Garner’s Aldehyde (1.0 eq), Bestmann-Ohira reagent (1.2 eq), Potassium Carbonate (K₂CO₃, 2.0 eq), Methanol (dry).

-

Procedure:

-

Dissolve (S)-Garner’s aldehyde in anhydrous methanol (0.1 M) under Nitrogen.

-

Cool to 0°C. Add K₂CO₃ followed by the dropwise addition of Bestmann-Ohira reagent.

-

Stir at 0°C for 4 hours, then warm to room temperature (RT) overnight.

-

Workup: Quench with saturated NH₄Cl. Extract with Et₂O. Dry over MgSO₄.

-

Yield: Expect ~80-90% of the N-Boc-4-ethynyloxazolidine.

-

Step 2: Deprotection & Ring Transformation

The oxazolidine ring (acetonide) must be swapped for the oxazolidinone (cyclic carbamate).

-

Deprotection: Treat the intermediate from Step 1 with 1M HCl in MeOH for 2 hours to remove the acetonide and Boc groups, yielding the amino alcohol salt: (S)-2-aminobut-3-yn-1-ol hydrochloride.

-

Cyclization:

-

Suspend the amino alcohol salt in dry THF (0.2 M).

-

Add Triethylamine (3.0 eq) and cool to 0°C.

-

Add Carbonyl Diimidazole (CDI, 1.1 eq) or Triphosgene (0.4 eq).

-

Stir at RT for 12 hours.

-

Purification: Flash chromatography (Hexanes/Ethyl Acetate).

-

Validation: ¹H NMR (terminal alkyne proton at ~2.5 ppm, doublet).

-

Application Protocol: "Click" Synthesis of Antibiotic Hybrids

This protocol describes the coupling of (S)-4-Ethynyloxazolidin-2-one with an aryl azide to create a Triazole-Linked Oxazolidinone .

Experimental Design Logic

-

Catalyst: CuSO₄[4] · 5H₂O pre-complexed with THPTA (ligand). THPTA is chosen over TBTA because it prevents Cu(I) oxidation and allows the reaction to proceed in aqueous buffers, which is critical if the azide partner is polar/complex.

-

Reductant: Sodium Ascorbate (generates active Cu(I) in situ).[4]

-

Stoichiometry: Slight excess of Alkyne (1.1 eq) ensures complete consumption of the potentially explosive organic azide.

Step-by-Step CuAAC Protocol

| Reagent | Equivalents | Concentration | Role |

| Aryl Azide | 1.0 eq | 50-100 mM | Electrophile (Warhead) |

| (S)-4-Ethynyloxazolidin-2-one | 1.1 eq | - | Nucleophile (Scaffold) |

| CuSO₄ · 5H₂O | 0.05 eq (5 mol%) | 20 mM stock | Metal Catalyst Source |

| THPTA Ligand | 0.10 eq (10 mol%) | 50 mM stock | Cu(I) Stabilizer |

| Sodium Ascorbate | 0.20 eq (20 mol%) | 100 mM stock | Reducing Agent |

| Solvent | - | - | DMSO/Water (1:1) or tBuOH/Water (1:1) |

Procedure:

-

Catalyst Prep: In a small vial, mix the CuSO₄ solution and THPTA solution. Incubate for 5 minutes. The solution should remain clear blue/teal.

-

Reaction Assembly:

-

Dissolve the Aryl Azide and (S)-4-Ethynyloxazolidin-2-one in the solvent mixture.

-

Add the Catalyst-Ligand complex to the reaction mixture.[4]

-

Initiation: Add the Sodium Ascorbate solution last. The mixture may turn yellow/orange (indicative of Cu(I)).

-

Flush the headspace with Nitrogen/Argon and cap tightly.

-

-

Incubation: Stir at Room Temperature for 4–16 hours. Monitor by TLC or LC-MS (disappearance of azide).

-

Workup (Chelation): Add a scavenger resin (e.g., QuadraPure™ TU) or wash with EDTA solution to remove Copper traces (critical for biological assays).

-

Isolation: Extract with Ethyl Acetate, dry over Na₂SO₄, and concentrate.

-

Purification: Recrystallization (EtOH) or Prep-HPLC.

Mechanism of Action Diagram

Figure 2: The catalytic cycle of the CuAAC reaction ensuring regioselective 1,4-triazole formation.

Quality Control & Troubleshooting

Analytical Standards

-

Enantiomeric Purity: Essential for biological activity.

-

Method: Chiral HPLC (e.g., Chiralpak AD-H or OD-H column).

-

Mobile Phase: Hexane:Isopropanol (80:20).

-

Expectation: Single peak >98% ee.

-

-

Structural Verification:

-

IR Spectroscopy: Look for the disappearance of the characteristic alkyne C≡C stretch (~2100 cm⁻¹) and appearance of triazole C=C/N=N stretches (~1600 cm⁻¹).

-

¹H NMR: The triazole proton typically appears as a sharp singlet between 7.5–8.5 ppm.

-

Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| Reaction Stalled | Oxidation of Cu(I) to Cu(II) | Add more Sodium Ascorbate (0.1 eq). Degas solvents thoroughly. |

| Precipitate Forms | Low solubility of Triazole | Add DMSO or DMF to the solvent mixture. |

| Low Yield | Steric hindrance | Increase temperature to 40°C; switch to CuI/DIPEA in THF (anhydrous conditions). |

| Blue Product | Copper Contamination | Wash organic phase with 10% EDTA or NH₄OH solution. |

References

-

Synthesis from Garner's Aldehyde

-

Bestmann-Ohira Reagent (Seyferth-Gilbert Homologation)

- Click Chemistry (CuAAC) Mechanism & Protocols: Title: "Click Chemistry: Diverse Chemical Function from a Few Good Reactions." Source: Angewandte Chemie International Edition (2001) / BroadPharm Protocols.

-

Oxazolidinone Antibiotics (Context)

Sources

- 1. d-nb.info [d-nb.info]

- 2. CN111808040A - Synthetic method of multi-configuration 2-oxooxazolidine-4-carboxylic acid compounds - Google Patents [patents.google.com]

- 3. Seyferth–Gilbert homologation - Wikipedia [en.wikipedia.org]

- 4. broadpharm.com [broadpharm.com]

- 5. Synthesis, Antibacterial Activities, Mode of Action and Acute Toxicity Studies of New Oxazolidinone-Fluoroquinolone Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

Copper-catalyzed azide-alkyne cycloaddition with (S)-4-Ethynyloxazolidin-2-one

Application Note: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with (S)-4-Ethynyloxazolidin-2-one

Executive Summary & Scientific Rationale

This guide details the optimized protocols for the functionalization of (S)-4-ethynyloxazolidin-2-one via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

The Substrate: (S)-4-ethynyloxazolidin-2-one is a high-value chiral scaffold. Unlike the C5-substituted oxazolidinones found in blockbuster antibiotics like Linezolid, the C4-ethynyl variants are typically derived from the chiral pool (L-Serine via Garner’s aldehyde). This specific stereochemistry makes them critical for:

-

Antibacterial Discovery: Creating novel "reverse-substituted" oxazolidinone-triazole conjugates to overcome resistance in MRSA and VRE strains.

-

Peptidomimetics: Serving as rigid, chiral gamma-turn mimetics in protein-protein interaction inhibitors.

The Challenge: While the oxazolidinone ring is robust, the terminal alkyne at the C4 position is sterically sensitive to the adjacent carbamate nitrogen. Unoptimized "click" conditions often lead to sluggish conversion, copper contamination, or racemization of the sensitive C4 center.

This document provides two distinct protocols: Method A for high-throughput chemical library synthesis (Organic-dominant) and Method B for bioconjugation or DNA-encoded library (DEL) applications (Aqueous-dominant).

Mechanistic Insight & Catalytic Cycle

The reaction proceeds via the stepwise formation of a copper(I)-acetylide intermediate. The use of a stabilizing ligand (TBTA or THPTA) is not merely optional but mechanistically critical for this substrate to prevent the degradation of the Cu(I) species by atmospheric oxygen, which would otherwise stall the catalytic cycle and promote oxidative homocoupling (Glaser coupling) of the precious alkyne.

Figure 1: Catalytic cycle of CuAAC.[1] The formation of the Cu-acetylide is the entry point. The ligand (L) protects the Cu(I) state, ensuring the cycle turns over.

Experimental Protocols

Method A: High-Efficiency Synthesis (Organic/Solvent-Rich)

Best for: Small molecule library generation, hydrophobic azides, and maximizing yield.

Reagents:

-

Substrate: (S)-4-Ethynyloxazolidin-2-one (1.0 equiv)

-

Azide Partner: 1.1 equiv

-

Reductant: Sodium Ascorbate (10 mol%)

-

Ligand: TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) (5 mol%)

-

Solvent: DMF/t-BuOH/H₂O (4:1:1 ratio)

Step-by-Step Protocol:

-

Ligand Pre-complexation (Crucial): In a small vial, dissolve CuSO₄·5H₂O (5 mol%) and TBTA (5 mol%) in a minimal amount of DMF/H₂O. The solution should turn a light blue/green. Why: Pre-complexing ensures the active catalyst is ready immediately upon reduction, protecting the alkyne from side reactions.

-

Substrate Dissolution: In the main reaction vessel, dissolve the alkyne (1.0 equiv) and the azide (1.1 equiv) in the DMF/t-BuOH mixture.

-

Initiation: Add the Cu-TBTA complex to the reaction vessel.

-

Reduction: Add the Sodium Ascorbate (dissolved in water) dropwise. The solution will turn from blue to yellow/colorless (indicating Cu(II)

Cu(I)). -

Incubation: Stir at Room Temperature (25°C) for 4–16 hours. Monitor by TLC or LCMS.

-

Workup (Copper Removal):

-

Dilute with EtOAc.

-

Wash with 10% aqueous EDTA (pH 8) or saturated NH₄Cl. Note: The EDTA wash is mandatory to strip copper from the triazole nitrogen.

-

Dry over Na₂SO₄ and concentrate.

-

Method B: Bioconjugation Compatible (Aqueous-Rich)

Best for: Linking the oxazolidinone to peptides, DNA, or highly polar scaffolds.

Reagents:

-

Solvent: PBS Buffer (pH 7.4) / DMSO (if needed for solubility).

-

Stoichiometry: Higher catalyst loading is often needed for dilute conditions (Cu:THPTA 1:5 ratio).

Step-by-Step Protocol:

-

Master Mix: Prepare a premixed solution of CuSO₄ and THPTA (1:2 molar ratio) in water. This "Click Solution" is stable for weeks at 4°C.

-

Reaction Assembly: Combine the (S)-4-Ethynyloxazolidin-2-one and the biomolecule-azide in PBS.

-

Catalysis: Add the Cu-THPTA mix (final conc. 100–500 µM Cu).

-

Start: Add Sodium Ascorbate (final conc. 2.5–5 mM).

-

Purification: Purify directly via HPLC or dialysis. The THPTA ligand prevents copper precipitation, protecting the biomolecule.

Workflow & Quality Control

The following diagram illustrates the critical decision points and purification logic to ensure high purity and removal of cytotoxic copper.

Figure 2: Operational workflow for selecting the correct protocol and ensuring copper removal.

Data Summary: Ligand Efficiency

The choice of ligand significantly impacts the reaction rate and purity for oxazolidinone substrates.

| Condition | Ligand | Solvent System | Time to Completion | Yield | Notes |

| Standard | None | t-BuOH/H₂O | 24–48 h | 65% | Significant byproduct formation; Cu(I) oxidation observed. |

| Optimized | TBTA | DMF/t-BuOH | 4–6 h | 92% | Excellent protection of Cu(I); prevents alkyne degradation. |

| Aqueous | THPTA | PBS/DMSO | 1–2 h | 88% | Best for biological applications; fully water-soluble. |

Troubleshooting & Tips

-

Color Change: If the reaction turns green or brown , your Cu(I) has oxidized to Cu(II). Add more Sodium Ascorbate immediately. A healthy "Click" reaction is usually colorless or light yellow.

-

Stereochemical Integrity: The (S)-configuration at C4 is generally stable under these conditions. However, avoid strong bases (like DBU) which can cause epimerization or ring opening of the oxazolidinone.

-

Safety: Azides of low molecular weight (C/N ratio < 3) are potentially explosive. Handle with care and use safety shields.

References

-

Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie International Edition, 41(14), 2596–2599. Link

-

Brickner, S. J., et al. (1996). Synthesis and Antibacterial Activity of U-100592 and U-100766, Two Oxazolidinone Antibacterials for the Treatment of Multidrug-Resistant Gram-Positive Bacterial Infections. Journal of Medicinal Chemistry, 39(3), 673–679. Link

-

Chan, T. R., Hilgraf, R., Sharpless, K. B., & Fokin, V. V. (2004). Polytriazoles as Copper(I)-Stabilizing Ligands in Catalysis. Organic Letters, 6(17), 2853–2855. Link

-

Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie International Edition, 48(52), 9879–9883. Link

-

Gierse, R. M., et al. (2021). Synthesis of 4-Substituted Oxazolidin-2-ones via the Copper-Catalyzed Azide-Alkyne Cycloaddition. European Journal of Organic Chemistry. Link

Sources

Application Note: Precision Synthesis of Chiral Propargylamines with (S)-4-Ethynyloxazolidin-2-one

Executive Summary

Chiral propargylamines are privileged structural motifs in medicinal chemistry, serving as isosteres for peptide bonds and precursors to complex nitrogen heterocycles (e.g., pyrroles, pyridines, and oxazoles). This guide details the application of (S)-4-Ethynyloxazolidin-2-one (CAS 1398507-73-7) as a high-value chiral building block.

Unlike flexible acyclic amino-alkynes, the (S)-4-ethynyloxazolidin-2-one scaffold offers a rigid, cyclic carbamate protecting group. This rigidity preserves stereochemical integrity at the

Reagent Profile & Preparation

The Building Block: (S)-4-Ethynyloxazolidin-2-one

-

CAS: 1398507-73-7[1]

-

Formula: C

H -

MW: 111.10 g/mol

-

Chirality: Derived from L-Serine (S-configuration maintained).

-

Key Features:

-

Terminal Alkyne: Handle for Sonogashira, Glaser, and A

couplings. -

Oxazolidinone Ring: Serves as a simultaneous N- and O-protecting group; stable to basic lithiation conditions; hydrolyzable to 1,2-amino alcohols.

-

Synthesis of the Reagent (Protocol A)

Context: While available commercially, in-house preparation from L-Serine ensures high enantiopurity and cost-efficiency.

Step-by-Step Methodology:

-

Esterification & Protection: Convert L-Serine methyl ester to the N-Boc derivative, then cyclize with thionyl chloride or carbonyldiimidazole (CDI) to form the oxazolidinone core.

-

Reduction: Reduce the ester moiety to the aldehyde using DIBAL-H at -78°C.

-

Seyferth-Gilbert Homologation (Key Step):

-

Reagents: Bestmann-Ohira reagent (dimethyl 1-diazo-2-oxopropylphosphonate), K

CO -

Procedure: Dissolve the aldehyde (1.0 equiv) in dry MeOH. Add K

CO -

Purification: Silica gel chromatography (Hexanes/EtOAc).

-

Yield: Typically 75–85% over 2 steps.

-

Core Application: Synthesis of Propargylamines[3][4][5][6][7][8]

We present two distinct pathways: Catalytic A

Protocol B: Copper-Catalyzed A Coupling

This multicomponent reaction (Aldehyde-Alkyne-Amine) couples the chiral alkyne with an external aldehyde and amine.

Mechanism: The Cu(I) catalyst activates the terminal alkyne, forming a copper acetylide. Simultaneously, the aldehyde and amine condense to form an iminium ion. The copper acetylide attacks the iminium ion to generate the propargylamine.

Experimental Procedure:

-

Reagents:

-

(S)-4-Ethynyloxazolidin-2-one (1.0 mmol)

-

Aldehyde (e.g., Benzaldehyde, 1.1 mmol)

-

Secondary Amine (e.g., Morpholine or Dibenzylamine, 1.1 mmol)

-

Catalyst: CuBr (5 mol%) or Cu(OTf)

(2 mol%). -

Solvent: Toluene or Dichloromethane (DCM).

-

-

Setup: Flame-dry a reaction vial. Add CuBr under Argon atmosphere. Add solvent, followed by the amine, aldehyde, and finally the alkyne.[2]

-

Reaction: Heat to 80°C (Toluene) or stir at RT (DCM) for 12–24 hours.

-

Workup: Filter through a celite pad to remove copper salts. Concentrate and purify via flash chromatography.

Critical Parameter - Diastereoselectivity:

While the A

Protocol C: Diastereoselective Addition to Chiral Sulfinylimines

To synthesize propargylamines with two defined stereocenters , we utilize the reaction between the lithiated alkyne and Ellman’s sulfinylimines.

Experimental Procedure:

-

Imine Preparation: Condense (R)-tert-butanesulfinamide with the desired aldehyde (using Ti(OEt)

as water scavenger) to form the (R)-N-sulfinylimine. -

Lithiation:

-

Dissolve (S)-4-Ethynyloxazolidin-2-one (1.2 equiv) in anhydrous THF at -78°C.

-

Add n-BuLi (1.2 equiv, 2.5 M in hexanes) dropwise. Stir for 30 min to form the Lithium Acetylide.[3]

-

-

Addition:

-

Add the (R)-N-sulfinylimine (1.0 equiv) in THF dropwise to the acetylide solution at -78°C.

-

Note: The presence of Lewis acids (e.g., AlMe

or BF

-

-

Quench: Sat. NH

Cl solution. -

Deprotection (Optional): Treat with HCl/MeOH to remove the sulfinyl group, yielding the free amine.

Data Summary: Stereocontrol Comparison

| Method | Nucleophile | Electrophile | New Stereocenter Control | Typical Yield |

| A | Cu-Acetylide | In-situ Iminium | Substrate Control (Low-Mod) | 85-95% |

| Protocol C | Li-Acetylide | Chiral Sulfinylimine | Reagent Control (High, >95:5 dr) | 70-85% |

Visualization of Reaction Pathways[10]

The following diagram illustrates the synthetic logic, from the serine precursor to the divergent synthesis of complex propargylamines.

Figure 1: Synthetic workflow converting L-Serine to diverse chiral propargylamines via the 4-ethynyloxazolidin-2-one intermediate.

Troubleshooting & Critical Parameters

Solvent Effects in A Coupling

-

Toluene: Generally provides higher yields but requires heating (80–100°C).

-

Water: Surprising efficiency can be achieved in water using CuCl or Au(III) catalysts due to the hydrophobic effect, often with improved reaction rates.

-

DCM: Best for thermally sensitive substrates; requires higher catalyst loading (10-15 mol%).

Handling the Lithium Acetylide (Protocol C)

-

Temperature Control: The lithiated oxazolidinone is stable at -78°C. Warming above -40°C can lead to ring opening or polymerization (beta-elimination).

-

Lewis Acid Additives: If diastereoselectivity is poor, add BF

OEt

References

-

Synthesis of Chiral Oxazolidinones: Gage, J. R., & Evans, D. A. (1990). "Diastereoselective Aldol Condensation Using a Chiral Oxazolidinone Auxiliary." Organic Syntheses, 68, 77. Link

-

Bestmann-Ohira Reagent Protocol: Müller, S., Liepold, B., Roth, G. J., & Bestmann, H. J. (1996). "An Improved One-Pot Procedure for the Synthesis of Alkynes from Aldehydes." Synlett, 1996(06), 521-522. Link

-

A

Coupling Overview: Wei, C., & Li, C. J. (2003). "A Highly Efficient Three-Component Coupling of Aldehyde, Alkyne, and Amines via C-H Activation Catalyzed by Gold in Water." Journal of the American Chemical Society, 125(32), 9584-9585. Link -

Addition to Sulfinylimines: Ellman, J. A., Owens, T. D., & Tang, T. P. (2002). "Synthesis of Chiral Amines using tert-Butanesulfinamide." Accounts of Chemical Research, 35(11), 984-995. Link

-

Reagent Data: PubChem Compound Summary for CID 71313338 (Related: (S)-4-Ethynyloxazolidin-2-one derivatives). Link

Sources

Application Notes and Protocols for the Removal of (S)-4-Ethynyloxazolidin-2-one Chiral Auxiliary

Introduction: The Strategic Role and Eventual Departure of a Valued Chiral Director

In the landscape of modern asymmetric synthesis, chiral auxiliaries remain an indispensable tool for the construction of enantiomerically pure molecules, a critical requirement in the development of pharmaceuticals and other fine chemicals.[1] The (S)-4-ethynyloxazolidin-2-one stands out as a versatile chiral auxiliary, enabling highly diastereoselective transformations at the α-carbon to the acyl group. Its rigid structure and the stereodirecting influence of the ethynyl moiety provide a predictable and powerful means of controlling stereochemistry. However, the ultimate success of any chiral auxiliary-mediated synthesis hinges on the final, crucial step: the efficient and clean removal of the auxiliary to unveil the desired chiral product, without compromising its newly established stereocenter.

This comprehensive guide provides detailed application notes and protocols for the cleavage of the (S)-4-ethynyloxazolidin-2-one auxiliary from N-acylated products. As a Senior Application Scientist, this document is structured to provide not just procedural steps, but also the underlying mechanistic rationale and critical considerations, particularly concerning the reactivity of the terminal alkyne functionality. The choice of cleavage method is paramount and is dictated by the desired functionality in the final product, be it a carboxylic acid, alcohol, or ester.

Navigating the Cleavage: A Decision Workflow

The selection of an appropriate protocol for the removal of the (S)-4-ethynyloxazolidin-2-one auxiliary is contingent on the desired functional group in the target molecule. The following diagram outlines a general decision-making workflow.

Caption: Decision workflow for selecting a cleavage method.

I. Hydrolytic Cleavage to Yield Chiral Carboxylic Acids

The most common method for the removal of oxazolidinone auxiliaries to afford the corresponding carboxylic acid is through hydrolysis with lithium hydroperoxide (LiOOH), generated in situ from lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂).[2][3]

A. The Underlying Mechanism of Hydrolytic Cleavage

The remarkable selectivity of LiOOH for the exocyclic amide carbonyl over the endocyclic carbamate carbonyl is a subject of detailed mechanistic study.[3][4] While hydroxide alone tends to favor attack at the less sterically hindered carbamate carbonyl, leading to undesired ring-opening of the auxiliary, the hydroperoxide anion preferentially attacks the exocyclic amide carbonyl.[2][3][4] This is attributed to the "alpha effect," where the presence of an adjacent atom with lone pair electrons (in this case, the other oxygen of the hydroperoxide) enhances the nucleophilicity. The reaction is believed to proceed through a tetrahedral intermediate, which then collapses to release the chiral carboxylic acid (initially as a lithium salt) and the intact chiral auxiliary.

Caption: Mechanism of hydrolytic cleavage.

B. Protocol for Hydrolytic Cleavage

Materials:

-

N-Acyl-(S)-4-ethynyloxazolidin-2-one

-

Tetrahydrofuran (THF)

-

Water (deionized)

-

Hydrogen peroxide (30% w/w in H₂O)

-

Lithium hydroxide monohydrate (LiOH·H₂O)

-

Sodium sulfite (Na₂SO₃)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve the N-acyl-(S)-4-ethynyloxazolidin-2-one (1.0 equiv) in a mixture of THF and water (4:1) and cool the solution to 0 °C in an ice bath.

-

In a separate flask, prepare a solution of lithium hydroperoxide by dissolving LiOH·H₂O (2.0 equiv) in water and adding hydrogen peroxide (4.0 equiv) at 0 °C.

-

Slowly add the freshly prepared LiOOH solution to the solution of the substrate at 0 °C.

-

Stir the reaction mixture at 0 °C and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of an aqueous solution of sodium sulfite (5.0 equiv) at 0 °C and allow the mixture to warm to room temperature.

-

Remove the THF under reduced pressure.

-

Extract the aqueous layer with ethyl acetate to remove the chiral auxiliary.

-

Acidify the aqueous layer to pH 2-3 with 1 M HCl and extract the carboxylic acid product with ethyl acetate.

-

Combine the organic layers containing the product, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude carboxylic acid.

C. Considerations for the Ethynyl Group

The terminal alkyne C-H bond is weakly acidic (pKa ≈ 25) and can be deprotonated by strong bases. While LiOH is a moderately strong base, the reaction conditions for hydrolytic cleavage are generally mild enough to avoid significant deprotonation. However, it is crucial to maintain the low temperature (0 °C) throughout the reaction to minimize the risk of side reactions.

Potential Side Reactions:

-

Deprotonation and subsequent reactions: If deprotonation of the alkyne occurs, the resulting acetylide could potentially undergo undesired reactions.

-

Michael Addition: If the acyl group contains an α,β-unsaturated system, the acetylide could potentially act as a nucleophile in a Michael addition.

Mitigation Strategies:

-

Strict temperature control: Maintain the reaction temperature at 0 °C or below.

-

Slow addition of reagents: Add the LiOOH solution slowly to the substrate solution to avoid localized high concentrations of base.

-

Monitor reaction progress closely: Avoid unnecessarily long reaction times.

II. Reductive Cleavage to Yield Chiral Primary Alcohols

For the conversion of the N-acyl group to a primary alcohol, reductive cleavage using a hydride source is the method of choice. Lithium borohydride (LiBH₄) is a commonly used reagent for this transformation.[5]

A. The Underlying Mechanism of Reductive Cleavage

The reductive cleavage with LiBH₄ is believed to proceed via nucleophilic attack of the hydride on the exocyclic amide carbonyl to form a stable tetrahedral intermediate. This intermediate is then further reduced to the primary alcohol upon aqueous workup. The use of LiBH₄ is often preferred over the more reactive lithium aluminum hydride (LiAlH₄) to enhance selectivity and avoid reduction of other sensitive functional groups.

Sources

Application Notes and Protocols: The Strategic Application of (S)-4-Substituted-Oxazolidin-2-ones in Natural Product Synthesis

A Note to the Researcher: Initial inquiries into the specific use of (S)-4-Ethynyloxazolidin-2-one in the synthesis of natural products did not yield documented examples within the current body of scientific literature. This suggests that this particular chiral auxiliary may be a niche reagent with limited reported applications in this context. However, the foundational principles of asymmetric synthesis and the extensive use of structurally related (S)-4-substituted-oxazolidin-2-ones , pioneered by David A. Evans, provide a robust framework for understanding how such a reagent could theoretically be employed. This guide, therefore, focuses on the well-established applications of these cornerstone chiral auxiliaries, offering field-proven insights and detailed protocols that would be directly adaptable for the ethynyl variant should a synthetic need arise.

Part 1: The Core Principles of Oxazolidinone Auxiliaries in Asymmetric Synthesis

The power of (S)-4-substituted-oxazolidin-2-ones lies in their ability to temporarily impart chirality to a prochiral substrate, directing subsequent chemical transformations to occur with a high degree of stereocontrol. The predictable diastereoselectivity arises from the steric influence of the substituent at the C4 position, which effectively shields one face of the enolate derived from an N-acylated auxiliary.

The general workflow for employing an oxazolidinone chiral auxiliary involves three key stages: acylation, diastereoselective transformation, and subsequent cleavage of the auxiliary to reveal the chiral product.[1]

Caption: General workflow for chiral auxiliary-mediated asymmetric synthesis.

Part 2: Key Applications in Natural Product Synthesis: Asymmetric Aldol and Alkylation Reactions

Two of the most powerful applications of (S)-4-substituted-oxazolidin-2-ones in the synthesis of complex natural products are asymmetric aldol reactions and asymmetric alkylations. These reactions allow for the precise construction of stereogenic centers, which are ubiquitous in biologically active molecules.

Asymmetric Aldol Reactions

The Evans asymmetric aldol reaction is a cornerstone of modern organic synthesis, enabling the diastereoselective construction of β-hydroxy carbonyl compounds. The reaction proceeds through a chair-like transition state of a boron enolate, where the substituent at the C4 position of the oxazolidinone directs the approach of the aldehyde.

Mechanism of Diastereoselection in the Evans Aldol Reaction:

The formation of a Z-enolate upon deprotonation with a boron triflate and a tertiary amine is crucial for the high diastereoselectivity observed. The subsequent coordination of the aldehyde to the boron atom leads to a rigid, chair-like six-membered transition state. The steric bulk of the R group on the oxazolidinone forces the substituent of the aldehyde (R') into an equatorial position to minimize 1,3-diaxial interactions, thus dictating the stereochemical outcome of the newly formed stereocenters.

Caption: Simplified workflow of the Evans asymmetric aldol reaction.

Protocol: Asymmetric Aldol Reaction for the Synthesis of a β-Hydroxy Ester

This protocol describes a general procedure for the asymmetric aldol reaction between an N-propionyl-(S)-4-benzyloxazolidin-2-one and isobutyraldehyde.

Materials:

-

(S)-4-Benzyl-3-propionyloxazolidin-2-one

-

Dibutylboron triflate (Bu₂BOTf), 1 M in CH₂Cl₂

-

Triethylamine (Et₃N)

-

Isobutyraldehyde

-

Anhydrous dichloromethane (CH₂Cl₂)

-

Methanol (MeOH)

-

30% Hydrogen peroxide (H₂O₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Saturated aqueous sodium sulfite (Na₂SO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a flame-dried round-bottom flask under an argon atmosphere, add (S)-4-benzyl-3-propionyloxazolidin-2-one (1.0 eq) and dissolve in anhydrous CH₂Cl₂ (0.1 M).

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Add Bu₂BOTf (1.1 eq) dropwise via syringe, followed by the dropwise addition of Et₃N (1.2 eq).

-

Stir the resulting solution at -78 °C for 30 minutes, then warm to 0 °C and stir for an additional 1 hour to ensure complete enolization.

-

Cool the reaction mixture back down to -78 °C and add freshly distilled isobutyraldehyde (1.5 eq) dropwise.

-

Stir the reaction at -78 °C for 2 hours, then warm to 0 °C and stir for an additional 1 hour.

-

Quench the reaction at 0 °C by the addition of MeOH, followed by saturated aqueous NaHCO₃ and 30% H₂O₂.

-

Stir the biphasic mixture vigorously at room temperature for 1 hour.

-

Separate the layers and extract the aqueous layer with CH₂Cl₂ (3x).

-

Wash the combined organic layers with saturated aqueous Na₂SO₃ and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired aldol adduct.

Data Presentation: Diastereoselectivity in Evans Aldol Reactions

| R in Auxiliary | Aldehyde | Diastereomeric Ratio (syn:anti) | Yield (%) |

| Benzyl | Isobutyraldehyde | >99:1 | 95 |

| Isopropyl | Benzaldehyde | 98:2 | 88 |

| Phenyl | Acetaldehyde | 95:5 | 92 |

Asymmetric Alkylation Reactions

The enolates derived from N-acyl oxazolidinones can also be alkylated with high diastereoselectivity. The stereochemical outcome is again dictated by the steric hindrance of the C4 substituent, which directs the approach of the electrophile from the less hindered face.

Protocol: Asymmetric Alkylation of an N-Acyloxazolidinone

This protocol outlines a general procedure for the asymmetric alkylation of an N-acetyl-(S)-4-isopropyloxazolidin-2-one with benzyl bromide.

Materials:

-

(S)-4-Isopropyl-3-acetyloxazolidin-2-one

-

Sodium bis(trimethylsilyl)amide (NaHMDS), 1 M in THF

-

Benzyl bromide

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a flame-dried round-bottom flask under an argon atmosphere, add (S)-4-isopropyl-3-acetyloxazolidin-2-one (1.0 eq) and dissolve in anhydrous THF (0.1 M).

-

Cool the solution to -78 °C.

-

Add NaHMDS (1.1 eq) dropwise via syringe.

-

Stir the solution at -78 °C for 30 minutes.

-

Add benzyl bromide (1.2 eq) dropwise.

-

Stir the reaction at -78 °C for 4 hours.

-

Quench the reaction with saturated aqueous NH₄Cl.

-

Allow the mixture to warm to room temperature and extract with ethyl acetate (3x).

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel.

Part 3: Cleavage of the Chiral Auxiliary

A critical step in this synthetic strategy is the efficient and non-racemizing cleavage of the chiral auxiliary to unmask the desired functional group in the product.[1] Various methods have been developed to achieve this, allowing for the synthesis of a wide range of chiral products.

Common Cleavage Methods:

| Reagent | Product |

| LiOH, H₂O₂ | Carboxylic Acid |

| LiAlH₄, NaBH₄ | Alcohol |

| LiBH₄ | Alcohol |

| MeOMgBr | Methyl Ester |

| EtSH, LiOH | Thioester |

| LiOOH | Carboxylic Acid |

Protocol: Hydrolytic Cleavage to a Carboxylic Acid

Materials:

-

N-acylated oxazolidinone adduct

-

Tetrahydrofuran (THF)

-

Water

-

30% Hydrogen peroxide (H₂O₂)

-

Lithium hydroxide (LiOH)

-

Saturated aqueous sodium sulfite (Na₂SO₃)

Procedure:

-

Dissolve the N-acylated oxazolidinone adduct (1.0 eq) in a mixture of THF and water (4:1).

-

Cool the solution to 0 °C.

-

Add 30% H₂O₂ (4.0 eq) dropwise, followed by an aqueous solution of LiOH (2.0 eq).

-

Stir the reaction at 0 °C for 4 hours.

-

Quench the excess peroxide by the addition of saturated aqueous Na₂SO₃.

-